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Compound of Interest

Compound Name: 3-Methoxyazetidine hydrochloride

Cat. No.: B119537

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic
characteristics of 3-methoxyazetidine hydrochloride (CAS No. 148644-09-1). As a key
building block in contemporary drug discovery, a thorough understanding of its structural
features is paramount for researchers, scientists, and drug development professionals. Due to
the limited availability of public domain experimental spectra, this guide leverages foundational
spectroscopic principles and data from analogous structures to present a detailed predicted
spectroscopic profile. The methodologies and interpretations within are designed to serve as a
robust reference for the identification, characterization, and quality control of this versatile
azetidine derivative.

Introduction: The Azetidine Scaffold in Medicinal
Chemistry

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles
that have garnered significant attention in medicinal chemistry.[1] Their strained ring system
imparts unique conformational constraints that can enhance binding affinity and selectivity to
biological targets. The incorporation of a methoxy group at the 3-position, as in 3-
methoxyazetidine hydrochloride, introduces a key pharmacophoric element, modulating
properties such as polarity, hydrogen bonding capacity, and metabolic stability.

This guide will delve into the core spectroscopic techniques used for the structural elucidation
of 3-methoxyazetidine hydrochloride: Nuclear Magnetic Resonance (NMR) Spectroscopy,
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a
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theoretical framework, a detailed experimental protocol for data acquisition, a presentation of
the predicted data, and an in-depth interpretation of the spectral features.

Molecular Structure and Key Features

3-Methoxyazetidine hydrochloride is the salt form of the parent amine, 3-methoxyazetidine.
The protonation of the nitrogen atom is a critical feature to consider when interpreting its
spectroscopic data, as it significantly influences the electronic environment of the neighboring
atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution.[1][2] It provides detailed information about the chemical environment,
connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:
» Weigh approximately 5-10 mg of 3-methoxyazetidine hydrochloride.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide
(D20) or Methanol-d4). D20 is often preferred for hydrochloride salts to allow for the
exchange and potential suppression of the N-H proton signals.

» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
e 1HNMR:

o Observe Frequency: 400 MHz

o Solvent: D20

o Temperature: 298 K
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o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 2.0 s

o Acquisition Time: 4.0 s

e 13C NMR:

o Observe Frequency: 100 MHz

Solvent: D20

[e]

o

Temperature: 298 K

[¢]

Pulse Program: zgpg30 (proton-decoupled)

[¢]

Number of Scans: 1024

[e]

Relaxation Delay: 2.0 s

Predicted *H NMR Spectrum

The proton NMR spectrum is predicted to show three distinct signals corresponding to the
methoxy, the azetidine ring methine, and the azetidine ring methylene protons.
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Predicted
Chemical Shift  Multiplicity

(6, ppm)

Integration

Assignment

Rationale

~4.4-4.6 Quintet

1H

H3

The methine
proton is
deshielded by
the adjacent
oxygen atom. It
is expected to be
a quintet due to
coupling with the
four neighboring
methylene

protons.

~4.0-4.2 Triplet

4H

H2 /H4

These methylene
protons are
equivalent due to
symmetry. They
are deshielded
by the adjacent
positively
charged nitrogen
atom. Each is
split into a triplet
by the two
neighboring
protons on the

other methylene

group.

~34-36 Singlet

3H

H5 (OCHs)

The methyl
protons of the
methoxy group
are in a relatively
shielded
environment and

are not coupled
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to other protons,
resulting in a

singlet.

Causality Behind Predictions: The electron-withdrawing effect of the protonated nitrogen atom
significantly deshields the adjacent methylene protons (H2/H4). The electronegative oxygen
atom has a similar deshielding effect on the methine proton (H3). The chemical shifts are
estimated based on data from similar structures like azetidine hydrochloride and 3-
hydroxyazetidine hydrochloride.[3][4][5]

Predicted **C NMR Spectrum

The proton-decoupled 3C NMR spectrum is expected to display three signals, corresponding to
the three unique carbon environments in the molecule.

Predicted Chemical Shift

Assignment Rationale
(3, ppm)

This methine carbon is

significantly deshielded due to
~70-75 C3

its direct attachment to the

electronegative oxygen atom.

The methyl carbon of the

methoxy group is in a typical
~55-60 C5 (OCHs) y grotp _ yP

range for such functional

groups.

These equivalent methylene

carbons are deshielded by the
~50-55 Cc2/c4 _ _

adjacent protonated nitrogen

atom.

Causality Behind Predictions: The chemical shifts are predicted based on established ranges
for similar functional groups. The C3 carbon experiences the strongest deshielding effect from
the directly bonded oxygen. The C2 and C4 carbons are deshielded by the inductive effect of
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the adjacent ammonium cation. These predictions are informed by general principles of 13C
NMR spectroscopy.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
[B1[9][10]

Experimental Protocol: IR Data Acquisition
Sample Preparation:

e For a solid sample, the KBr pellet method is common. Mix a small amount of 3-
methoxyazetidine hydrochloride (1-2 mg) with approximately 100 mg of dry potassium
bromide (KBr).

» Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press.

» Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of
the solid sample directly on the ATR crystal.

Instrument Parameters (FT-IR Spectrometer):

Technique: KBr pellet or ATR

Spectral Range: 4000 - 400 cm™1

Resolution: 4 cm—!

Number of Scans: 32

Predicted IR Spectrum and Interpretation
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Predicted .
Functional

Wavenumber Vibration Type Intensity Rationale
Group
(cm™)

The broad and
strong absorption
in this region is

highl
Secondary vy

~ 3200 - 2700 N-H stretch Amine Salt Strong, Broad
(R2NHz27%)

characteristic of
the N-H
stretching
vibrations in an
ammonium salt.
[11][12]

These
absorptions are
due to the
symmetric and
~ 2950 - 2850 C-H stretch Alkane (CHz, Medium asymmetric

CHs) stretching of the
C-H bonds in the
azetidine ring

and the methoxy

group.

The bending
vibration of the
Secondary N-H bond in the
~ 1600 - 1500 N-H bend Amine Salt Medium ammonium
(R2NHz2%) group typically
appears in this

region.

~ 1150 - 1050 C-O stretch Ether (Alkyl) Strong A strong
absorption band
is expected for
the C-O

stretching
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vibration of the

methoxy group.

The C-N
stretching

~ 1250 - 1020 C-N stretch Aliphatic Amine Medium-Weak vibration is
expected in this

region.

Trustworthiness of Interpretation: The presence of a very broad and strong band in the 3200-
2700 cm~1 region is a key indicator of the hydrochloride salt form. The strong C-O stretch
around 1100 cm~* would confirm the presence of the ether functionality. The combination of
these features provides a high degree of confidence in the structural assignment.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.[16][17]

Experimental Protocol: MS Data Acquisition

Instrument Parameters (Electrospray lonization - Quadrupole Mass Analyzer):

lonization Mode: Electrospray lonization (ESI), Positive Mode

Sample Introduction: Direct infusion of a dilute solution (e.g., in methanol)

Mass Analyzer: Quadrupole

Scan Range: m/z 50 - 200

Predicted Mass Spectrum and Fragmentation

For 3-methoxyazetidine hydrochloride, the analysis would be performed on the free base, 3-
methoxyazetidine (CaHsNO, Molecular Weight: 87.12 g/mol ), after in-source dissociation of the
hydrochloride.
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e Molecular lon (M*): A peak corresponding to the protonated molecule [M+H]* is expected at
m/z 88.07. The molecular ion of the free base, M*e, at m/z 87 would likely be weak or absent
in ESI.

e Major Fragmentation Pathways: The primary fragmentation pathway for cyclic amines is
typically a-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the
nitrogen atom.[18][19][20][21]

a-cleavage & rearrangement \Ring opening & ethylene loss

Loss of CH20 Loss of C2Ha4
m/z 58 m/z 60

Click to download full resolution via product page

Predicted Fragments:

miz Proposed Fragment Rationale

88 [C4H10NO]* Protonated molecular ion.

Resulting from ring opening
60 [C2HeNO]* followed by the loss of
ethylene (Cz2Ha).

| 58 | [CsHsN]* | Formed via a-cleavage and rearrangement, leading to the loss of
formaldehyde (CH20). This is a common fragmentation pathway for methoxy-substituted cyclic

amines. |

Expertise in Interpretation: The fragmentation of small cyclic amines can be complex. The
prediction of the m/z 58 fragment is based on the known tendency of methoxy groups to be
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eliminated as formaldehyde upon ionization and subsequent rearrangement. The loss of
ethylene is a characteristic fragmentation for four-membered rings.[22] The relative intensities
of these fragments would provide further structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 3-
methoxyazetidine hydrochloride. The presented *H NMR, 3C NMR, IR, and MS data, along
with their in-depth interpretations, offer a comprehensive framework for the structural
verification of this important chemical entity. The causality-driven explanations for the predicted
spectral features are intended to empower researchers in their analysis of this and structurally
related molecules, thereby supporting the advancement of drug discovery and development
programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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